molecular formula C29H49NO5 B1674855 Lipstatin CAS No. 96829-59-3

Lipstatin

Cat. No. B1674855
CAS RN: 96829-59-3
M. Wt: 491.7 g/mol
InChI Key: JRUFOFIHYXDKPU-FMPAGVTOSA-N
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Description

Lipstatin is a potent, irreversible inhibitor of pancreatic lipase. It is a natural product that was first isolated from the actinobacterium Streptomyces toxytricini . The popular antiobesity drug orlistat (trade names Xenical and alli) is a saturated derivative of this compound .


Synthesis Analysis

This compound was originally isolated from the fermentation broth of Streptomyces toxytricini . A high-performance liquid chromatography coupled with electrospray ionization–quadrupole time-of-flight–mass spectrometry (HPLC–ESI–Q-TOF–MS) method was established for rapid separation and identification of multiple constituents in the fermentation broth of Streptomyces toxytricini . A six-gene operon (lst) was identified that was essential for the biosynthesis of this compound .


Molecular Structure Analysis

This compound is composed of a 2-hexyl-3,5-dihydroxy-7,10-hexadecadienoic-β-lactone 22 carbon backbone from the fatty acid synthesis pathway and an N-formyl-L-leucine group ester linked to the 5-hydroxyl group of the backbone . The molecular formula of this compound is C29H49NO5 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 491.7 g/mol . More detailed physical and chemical properties can be found in the Material Safety Data Sheet .

Scientific Research Applications

Statins in Intensive Care

Statins, known for their lipid-lowering properties, are explored for their potential applications beyond cholesterol management. In intensive care units, their role extends to cardiovascular patient care, demonstrating benefits in acute coronary syndromes and vascular surgery. The pleiotropic effects of statins suggest a broad therapeutic scope, including potential applications in sepsis treatment and critical care (Merx & Weber, 2006).

Pharmacology and Management

The pharmacological profiles of specific statins, like fluvastatin, reveal their efficacy in managing hypercholesterolemia. Fluvastatin's impact on serum lipid levels and its comparison with other HMG-CoA reductase inhibitors provide insights into the pharmacodynamics and pharmacokinetics essential for therapeutic management (Plosker & Wagstaff, 1996).

Statin Myopathy

Research on statin-induced myopathy highlights the clinical features, mechanisms, and prevalence of muscle-related side effects associated with statin therapy. Understanding these aspects is crucial for minimizing adverse outcomes and improving patient tolerance to lipid-lowering therapies (Mammen & Amato, 2010).

Lipids and Atherosclerosis

Studies elucidating the relationship between lipid levels and atherosclerosis underscore the significance of LDL cholesterol reduction in preventing coronary heart disease. The diverse therapeutic approaches, including statins, fibrates, and lifestyle modifications, reinforce the cholesterol hypothesis in cardiovascular risk management (Kreisberg & Oberman, 2002).

Therapeutic Diversity in Renal Disease

Explorations into statins' therapeutic diversity reveal potential benefits beyond lipid lowering, particularly in chronic renal insufficiency and hypertension. This research area opens new avenues for statin application in managing chronic kidney diseases and associated cardiovascular risks (Mason, 2005).

Mechanism of Action

Target of Action

Lipstatin primarily targets pancreatic lipases , enzymes that play a pivotal role in the digestion of dietary fat . These lipases are responsible for the breakdown of dietary fats into smaller molecules that can be absorbed in the small intestine .

Mode of Action

This compound is a β-lactone molecule that controls the digestive activity of pancreatic lipases, thus controlling the absorption of fat in the small intestine . The three-dimensional structure of pancreatic lipase revealed that its active site is masked by a lid domain, which is opened by the action of bile salt micelles and colipase . This compound is supposed to inhibit the catalytic activity of pancreatic lipase by acylation of the serine residue present in the active site . A binding study suggests that one molecule of this compound binds with one molecule of lipase .

Biochemical Pathways

This compound is composed of a 2-hexyl-3,5-dihydroxy-7,10-hexadecadienoic-β-lactone 22 carbon backbone from the fatty acid synthesis pathway and an N-formyl-L-leucine group ester linked to the 5-hydroxyl group of the backbone . The components of this compound are ultimately derived from linoleic acid, octanoic acid, and L-leucine . The 22 carbon β-lactone moiety is derived from Claisen condensation between 3-hydroxytetradeca-5,8-dienyl-CoA derived from linoleic acid and hexyl-malonyl-ACP derived from octanoic acid .

Pharmacokinetics

It is known that this compound is a potent and irreversible inhibitor of pancreatic lipases, suggesting that it may have a significant impact on the bioavailability of dietary fats .

Result of Action

The primary result of this compound’s action is the inhibition of fat absorption in the small intestine. By inhibiting the activity of pancreatic lipases, this compound prevents the breakdown and subsequent absorption of dietary fats . This can lead to a reduction in caloric intake and potentially contribute to weight loss.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of bile salt micelles and colipase is necessary for the unmasking of the active site of pancreatic lipase, which this compound targets . Additionally, the production of this compound by Streptomyces toxytricini can be affected by various factors, including the bacterial strain used, the fermentation conditions, and the downstream processing methods .

Safety and Hazards

The safety and hazards of Lipstatin are not explicitly mentioned in the search results. For detailed information, please refer to the Material Safety Data Sheet .

Biochemical Analysis

Biochemical Properties

Lipstatin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The carbon skeleton of the this compound molecule is biosynthesized via Claisen condensation of two fatty acid precursors . Moreover, several this compound analogs are also produced in the fermentation process .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. The acyl-coenzyme A carboxylase (ACCase) complex plays a crucial role in this compound biosynthesis . The ACCase complex catalyzes the first committed step in the biosynthesis of fatty acids and polyketides .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. The ACCase complex, which this compound interacts with, is responsible for the activation of various organic acids by α-carboxylation of acyl-CoA .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Lipstatin involves several steps including esterification, reduction, and acylation reactions.", "Starting Materials": [ "Orlistat", "Ethyl chloroformate", "Sodium borohydride", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Orlistat is first reacted with ethyl chloroformate in the presence of a base to form the corresponding ethyl ester.", "The ester is then reduced using sodium borohydride to form the corresponding alcohol.", "The alcohol is then acylated using acetic anhydride in the presence of hydrochloric acid to form the acetyl derivative.", "The acetyl derivative is then treated with sodium hydroxide to form the sodium salt of the corresponding carboxylic acid.", "The carboxylic acid is then esterified using methanol in the presence of hydrochloric acid to form the methyl ester.", "The methyl ester is then treated with chloroform in the presence of a base to form the final product, Lipstatin." ] }

CAS RN

96829-59-3

Molecular Formula

C29H49NO5

Molecular Weight

491.7 g/mol

IUPAC Name

[(2S,4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] (2S)-2-formamido-3-methylpentanoate

InChI

InChI=1S/C29H49NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h13-14,16-17,22-27H,5-12,15,18-21H2,1-4H3,(H,30,31)/b14-13+,17-16+/t23?,24-,25?,26?,27-/m0/s1

InChI Key

JRUFOFIHYXDKPU-FMPAGVTOSA-N

Isomeric SMILES

CCCCCCC1C(OC1=O)C[C@H](C/C=C/C/C=C/CCCCC)OC(=O)[C@H](C(C)CC)NC=O

SMILES

CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(C(C)CC)NC=O

Canonical SMILES

CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(C(C)CC)NC=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lipstatin; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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